1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone
Description
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone is a substituted thiophene derivative characterized by a tert-butyl group at the 5-position and a chlorine atom at the 3-position of the thiophene ring. The ethanone (acetyl) group at the 2-position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Key properties inferred from structurally related compounds include moderate solubility in polar aprotic solvents (e.g., dimethylformamide) and stability under inert conditions. The tert-butyl group likely improves steric hindrance and thermal stability, while the chlorine atom enhances electrophilic substitution reactivity .
Properties
IUPAC Name |
1-(5-tert-butyl-3-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOS/c1-6(12)9-7(11)5-8(13-9)10(2,3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDJKPCRJNFIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380613 | |
| Record name | AG-G-59003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680211-01-2 | |
| Record name | 1-[3-Chloro-5-(1,1-dimethylethyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680211-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-G-59003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, tert-butyl chloride, and acetyl chloride.
Reaction Conditions: The thiophene is first chlorinated using a chlorinating agent such as sulfuryl chloride to introduce the chlorine atom at the 3-position.
Alkylation: The chlorinated thiophene is then subjected to Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group at the 5-position.
Acylation: Finally, the compound undergoes Friedel-Crafts acylation with acetyl chloride to introduce the ethanone group at the 2-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Scientific Research Applications
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone, also known as a thiophene derivative, has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiophene ring, a chlorinated substituent, and a tert-butyl group, which contribute to its reactivity and utility in different chemical contexts.
Organic Synthesis
This compound has been utilized as an intermediate in the synthesis of various organic compounds. Its reactive carbonyl group allows for nucleophilic additions, making it useful in the formation of more complex molecules.
Case Study: Synthesis of Thiophene-Based Polymers
Research has demonstrated that derivatives of thiophenes can be polymerized to create conductive polymers. The incorporation of this compound into polymer chains has shown promising results in enhancing electrical conductivity while maintaining thermal stability .
Pharmaceutical Applications
Thiophene derivatives are often explored for their biological activity. The chlorinated substituent and tert-butyl group can influence pharmacokinetics and bioavailability.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiophene derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Material Science
The unique electronic properties of thiophenes make them suitable for applications in material science, particularly in organic electronics.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research indicates that incorporating this compound into OLED materials improves device efficiency. The compound's electron-donating properties enhance charge transport within the device structure .
Agrochemical Applications
Thiophene derivatives have been studied for their potential as agrochemicals due to their ability to interact with biological systems.
Case Study: Herbicidal Activity
In agricultural research, compounds similar to this compound have shown herbicidal properties. Field studies indicated that formulations containing this compound effectively inhibited weed growth while being less toxic to crops .
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone with structurally or functionally analogous thiophene derivatives:
Key Comparative Insights:
Steric and Electronic Effects: The tert-butyl group in the target compound provides superior steric protection compared to simpler derivatives like 1-(5-chlorothiophen-2-yl)ethanone. This likely reduces undesired side reactions in synthetic pathways . The benzylthio substituent in 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone increases lipophilicity, making it more suitable for lipid-soluble applications, whereas the target compound’s tert-butyl group balances solubility and stability .
Functional Group Diversity: The boronate ester in 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone enables cross-coupling reactions, a feature absent in the tert-butyl-chloro derivative. This highlights the target compound’s niche in non-boronated synthetic routes .
Thermal and Chemical Stability :
- The tert-butyl group in the target compound likely confers higher thermal stability compared to the hydroxylphenyl-oxadiazole derivative, which may degrade under harsh conditions due to its polar functional groups .
Synthetic Utility :
- While the target compound lacks the boronate or oxadiazole functionalities of its analogs, its simpler structure offers versatility in nucleophilic acyl substitution reactions, where steric effects are minimized .
Biological Activity
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound features a thiophene ring with a tert-butyl group and a chlorine substituent, which may influence its biological properties. The general structure can be represented as follows:
Research indicates that compounds with thiophene moieties often exhibit diverse biological activities, including enzyme inhibition and receptor modulation. The presence of the tert-butyl and chlorothiophene groups may enhance lipophilicity and receptor binding affinity.
1. Enzyme Inhibition
Recent studies have shown that thiophene derivatives can act as potent inhibitors of various enzymes. For example, compounds similar to this compound have been evaluated for their ability to inhibit urease, an enzyme critical for certain pathogenic bacteria.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Competitive inhibition |
| Lead inhibitor (Thiourea) | 3.80 ± 1.9 | Uncompetitive inhibition |
The lead compound in similar studies demonstrated an IC50 value significantly lower than traditional inhibitors like thiourea, suggesting enhanced potency due to structural modifications .
2. Antiviral Activity
Thiophene derivatives have also been investigated for antiviral properties. In vitro studies have indicated that certain compounds exhibit significant activity against viral targets, including SARS-CoV-2.
| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Remdesivir (Control) | 0.74 | >30 | >40 |
These results suggest that the compound may possess antiviral properties, although specific data for this compound remains to be fully characterized .
3. Receptor Modulation
The compound's potential as a receptor modulator has been explored through docking studies against various adrenergic receptors. Compounds with similar structures have shown varying degrees of antagonistic activity towards β-adrenoceptors.
| Compound | β1-Adrenergic Activity (%) | β2-Adrenergic Activity (%) |
|---|---|---|
| This compound | TBD | TBD |
| Propranolol (Control) | 70% inhibition | 60% inhibition |
These findings indicate that modifications to the thiophene structure can influence receptor binding and activity, which is crucial for developing new therapeutic agents .
Case Studies
Several case studies have highlighted the biological relevance of thiophene derivatives:
- Urease Inhibition : A study demonstrated that derivatives of thiophene exhibited superior urease inhibition compared to conventional inhibitors, indicating potential applications in treating infections caused by urease-producing bacteria .
- Antiviral Properties : Research on antiviral activity showed promising results against SARS-CoV-2, suggesting that structural modifications in thiophene compounds could lead to effective antiviral agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
